molecular formula C14H13NO4 B2672940 N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 831209-00-8

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2672940
CAS No.: 831209-00-8
M. Wt: 259.261
InChI Key: IYBYRSNSRNGTDA-UHFFFAOYSA-N
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Description

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBYRSNSRNGTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Amidation: The carboxylic acid group is converted to the corresponding amide using allylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the allyl group but shares the core structure.

    N-allyl-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group but has the allyl group.

Uniqueness

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the methoxy and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Biological Activity

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a methoxy group and an allyl substituent, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its pharmacological potential.

1. Enzyme Inhibition

This compound has been identified as a potential inhibitor of pancreatic lipase, an enzyme crucial in fat digestion. Inhibition of this enzyme is significant in obesity treatment as it may reduce fat absorption in the gastrointestinal tract.

2. Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. The structural modifications in the chromene derivatives can enhance their efficacy against various bacterial strains, making them candidates for developing new antibiotics.

3. Anticancer Potential

Research has shown that chromene derivatives possess cytotoxic effects against several cancer cell lines, including breast and leukemia cancers. These compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound's ability to inhibit specific enzymes like pancreatic lipase contributes to its therapeutic effects against obesity.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to cell death and reduced tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits pancreatic lipase, potentially aiding in obesity treatment
Antimicrobial Exhibits activity against various bacterial strains
Anticancer Induces apoptosis in breast and leukemia cancer cells

Case Study: Anticancer Activity

In a recent study, N-allyl derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at low micromolar concentrations, demonstrating the compound's potential as an effective anticancer agent .

Comparison with Similar Compounds

This compound can be compared with other chromene derivatives:

CompoundKey FeaturesActivity Type
6-methoxy-2-oxo-2H-chromene Lacks allyl groupLess potent than N-allyl variant
N-(prop-2-en-1-yl)-2H-chromene Lacks methoxy groupDifferent biological profile

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